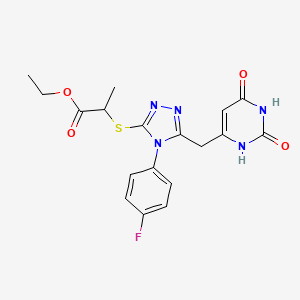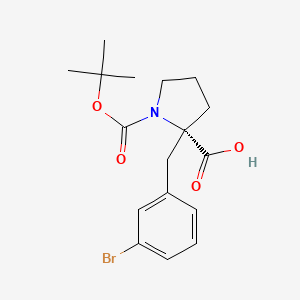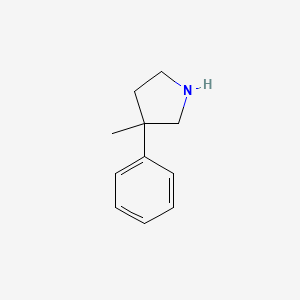
2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride is a chemical compound with the CAS Number: 1971124-48-7 . It has a molecular weight of 199.08 and its IUPAC name is 2-(5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N4.2ClH/c1-4-5(2-3-6)8-9-7-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H . This indicates that the compound contains a five-membered aromatic azole chain, with two carbon and three nitrogen atoms .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 199.08 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
2-(5-Methyl-2H-triazol-4-yl)ethanamine; dihydrochloride and its derivatives have been explored for antiviral activities. A study by Rashdan et al. (2021) investigated compounds related to this chemical for their potential to inhibit the main coronavirus protease, an essential component in the propagation of COVID-19. This research highlights the compound's relevance in developing antiviral agents, particularly against coronavirus strains (Rashdan et al., 2021).
Antimicrobial and Antioxidant Properties
Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl chalcone derivatives, including compounds structurally related to 2-(5-Methyl-2H-triazol-4-yl)ethanamine; dihydrochloride. These compounds exhibited broad-spectrum antimicrobial and antioxidant activities, suggesting their potential in treating microbial infections and oxidative stress-related conditions (Bhat et al., 2016).
Inhibition of Mild Steel Corrosion
The compound's derivatives have also been studied in the context of corrosion inhibition. Jawad et al. (2020) synthesized a related compound, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), and investigated its efficiency as a corrosion inhibitor for mild steel in an acidic environment. Their findings suggested that such derivatives could be potent corrosion inhibitors, offering protection in industrial settings (Jawad et al., 2020).
Application in Material Science
In the field of material science, derivatives of 2-(5-Methyl-2H-triazol-4-yl)ethanamine; dihydrochloride have been employed. Maclaury et al. (1980) explored the synthesis of related compounds for the production of flame-resistant polycarbonates, an application pivotal in developing safer and more durable materials (Maclaury et al., 1980).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include measures to take in case of exposure or if specific situations occur .
Wirkmechanismus
Target of Action
Triazole compounds, which this molecule is a part of, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds, in general, are capable of binding in biological systems, leading to various biological activities .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Eigenschaften
IUPAC Name |
2-(5-methyl-2H-triazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-5(2-3-6)8-9-7-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWUSPZARBDCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
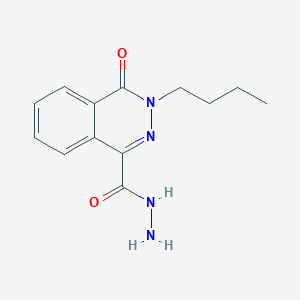
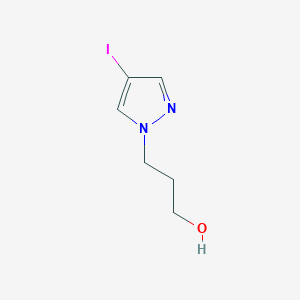
![N~2~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2819863.png)


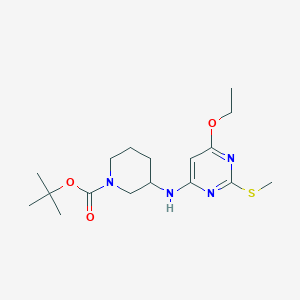
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819871.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)
![7-Chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819875.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine](/img/structure/B2819876.png)
